molecular formula C8H8F2O2S B2829347 5-(Difluoromethyl)-2-ethylthiophene-3-carboxylic acid CAS No. 2248388-80-7

5-(Difluoromethyl)-2-ethylthiophene-3-carboxylic acid

Cat. No.: B2829347
CAS No.: 2248388-80-7
M. Wt: 206.21
InChI Key: IPOWPWHJUBQFHE-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-ethylthiophene-3-carboxylic acid is an organic compound that features a thiophene ring substituted with a difluoromethyl group at the 5-position, an ethyl group at the 2-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of difluorocarbene precursors, such as chlorodifluoromethane (ClCF₂H), which react with thiophene derivatives under specific conditions to introduce the difluoromethyl group . The reaction conditions often involve the use of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and selectivity of the reaction. These methods can include the use of palladium or nickel catalysts in combination with ligands to facilitate the difluoromethylation of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-ethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Thiophene derivatives with substituted difluoromethyl groups.

Scientific Research Applications

5-(Difluoromethyl)-2-ethylthiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-ethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)-2-ethylthiophene-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Ethylthiophene-3-carboxylic acid: Lacks the difluoromethyl group.

    5-(Difluoromethyl)-2-methylthiophene-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

5-(Difluoromethyl)-2-ethylthiophene-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various applications .

Properties

IUPAC Name

5-(difluoromethyl)-2-ethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-2-5-4(8(11)12)3-6(13-5)7(9)10/h3,7H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOWPWHJUBQFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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